molecular formula C9H13N3O B2674077 2-Methyl-6-(pyrrolidin-3-yloxy)pyrazine CAS No. 2197523-34-3

2-Methyl-6-(pyrrolidin-3-yloxy)pyrazine

Cat. No.: B2674077
CAS No.: 2197523-34-3
M. Wt: 179.223
InChI Key: WXPWRYIOJIFOFF-UHFFFAOYSA-N
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Description

2-Methyl-6-(pyrrolidin-3-yloxy)pyrazine is a heterocyclic compound that features a pyrazine ring substituted with a methyl group and a pyrrolidin-3-yloxy group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(pyrrolidin-3-yloxy)pyrazine typically involves the reaction of 2-methyl-6-hydroxypyrazine with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(pyrrolidin-3-yloxy)pyrazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral activities.

    Medicine: Studied for its potential use in drug discovery, particularly as a scaffold for designing new therapeutic agents.

Mechanism of Action

The exact mechanism of action of 2-Methyl-6-(pyrrolidin-3-yloxy)pyrazine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic structure. The pyrazine ring can participate in hydrogen bonding and π-π interactions, which may contribute to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a pyrazine ring and a pyrrolidin-3-yloxy group, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable scaffold for further research and development .

Properties

IUPAC Name

2-methyl-6-pyrrolidin-3-yloxypyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-7-4-11-6-9(12-7)13-8-2-3-10-5-8/h4,6,8,10H,2-3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXPWRYIOJIFOFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)OC2CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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